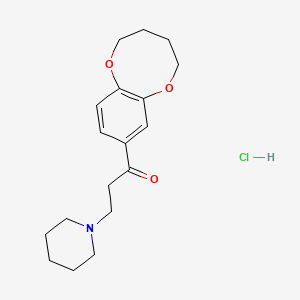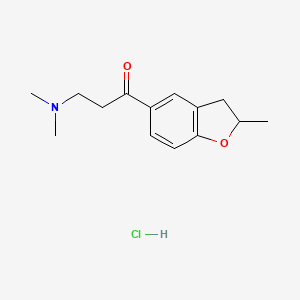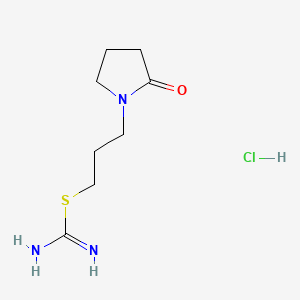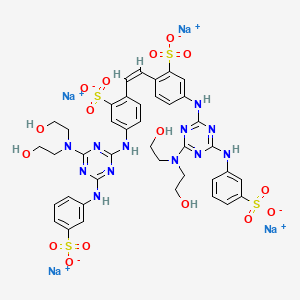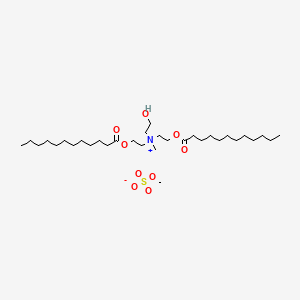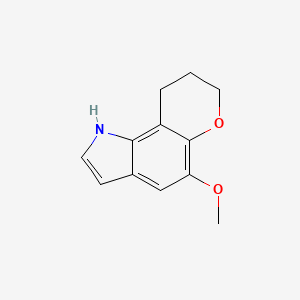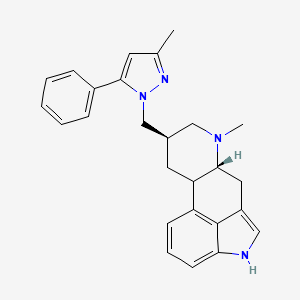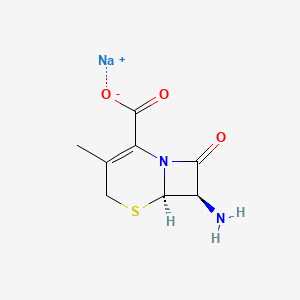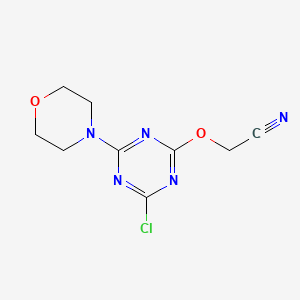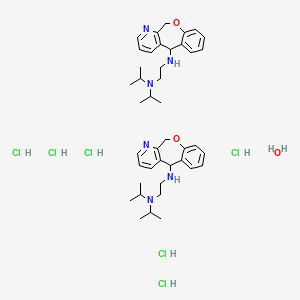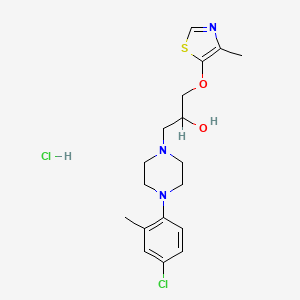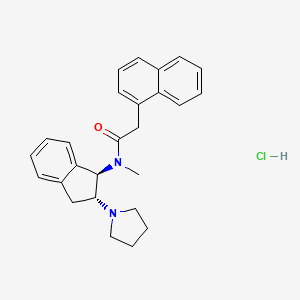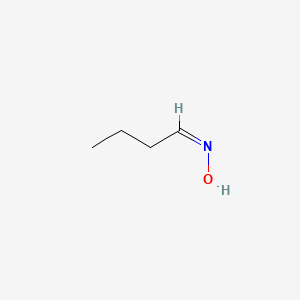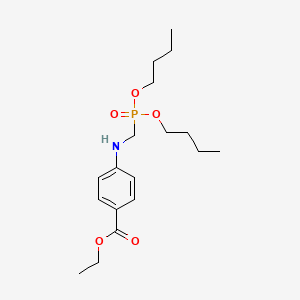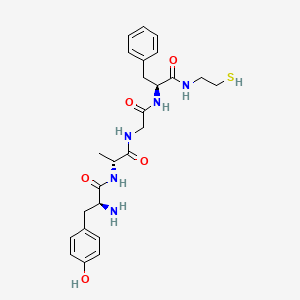
Enkephalin, ala(2)-cysteamine(5)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enkephalin, ala(2)-cysteamine(5)- is a synthetic peptide that belongs to the family of enkephalins, which are endogenous opioid peptides. These peptides play a crucial role in regulating pain and stress responses in the body by binding to opioid receptors. Enkephalins are pentapeptides, meaning they consist of five amino acids. The specific sequence and modifications in enkephalin, ala(2)-cysteamine(5)-, make it unique and potentially useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-cysteamine(5)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of enkephalin, ala(2)-cysteamine(5)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides suitable for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Enkephalin, ala(2)-cysteamine(5)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteamine residue, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Restoration of the original thiol-containing peptide.
Substitution: Generation of peptide analogs with modified sequences.
Scientific Research Applications
Enkephalin, ala(2)-cysteamine(5)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and stress responses through opioid receptor interactions.
Medicine: Explored as a potential therapeutic agent for pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Enkephalin, ala(2)-cysteamine(5)- exerts its effects by binding to opioid receptors, primarily the delta and mu receptors. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase, leading to reduced cyclic adenosine monophosphate (cAMP) levels. The activation of these receptors results in analgesic effects and modulation of stress responses. The peptide’s unique sequence and modifications may enhance its binding affinity and selectivity for specific opioid receptors.
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: Another endogenous opioid peptide with a similar structure but different amino acid sequence.
Met-enkephalin: Similar to leu-enkephalin but with a methionine residue instead of leucine.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and receptor selectivity.
Uniqueness
Enkephalin, ala(2)-cysteamine(5)- is unique due to the specific modifications at positions 2 and 5, which may confer distinct pharmacological properties. These modifications can enhance the peptide’s stability, receptor selectivity, and overall efficacy compared to other enkephalins.
Properties
CAS No. |
99043-51-3 |
|---|---|
Molecular Formula |
C25H33N5O5S |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[2-oxo-2-[[(2S)-1-oxo-3-phenyl-1-(2-sulfanylethylamino)propan-2-yl]amino]ethyl]amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C25H33N5O5S/c1-16(29-24(34)20(26)13-18-7-9-19(31)10-8-18)23(33)28-15-22(32)30-21(25(35)27-11-12-36)14-17-5-3-2-4-6-17/h2-10,16,20-21,31,36H,11-15,26H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,32)/t16-,20+,21+/m1/s1 |
InChI Key |
LWSZMCRBFFKEHM-CZAAIQMYSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCCS)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


